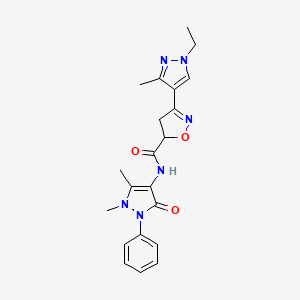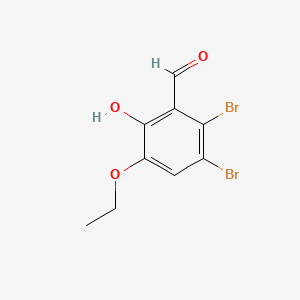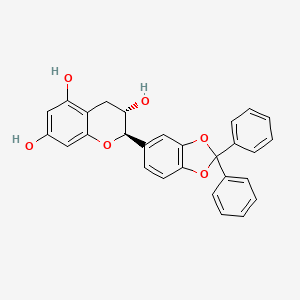
Bencianol
Vue d'ensemble
Description
Le Bencianol est un composé flavonoïde semisynthétique connu pour ses activités antispasmodiques. Il a été étudié pour sa capacité à inverser les contractions induites par divers agents tels que la noradrénaline, la 5-hydroxytryptamine, l'angiotensine II, la prostaglandine F2α et le mimétique de la thromboxane-A2 . Le this compound a montré des effets cytoprotecteurs contre les lésions cellulaires induites par le tétrachlorure de carbone .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le Bencianol peut être synthétisé à partir du diphényldichlorométhane et du cianidanol . La synthèse implique les étapes suivantes :
Formation de l’intermédiaire : Le diphényldichlorométhane réagit avec le cianidanol dans des conditions contrôlées pour former un composé intermédiaire.
Cyclisation : L’intermédiaire subit une cyclisation pour former le produit final, le this compound.
Méthodes de production industrielle
La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement :
Préparation des matières premières : Assurer la pureté du diphényldichlorométhane et du cianidanol.
Optimisation de la réaction : Contrôler la température, la pression et le temps de réaction pour maximiser le rendement.
Purification : Utiliser des techniques telles que la cristallisation et la chromatographie pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le Bencianol subit divers types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former différents produits d’oxydation.
Réduction : Il peut être réduit dans des conditions spécifiques pour produire des formes réduites.
Substitution : Le this compound peut subir des réactions de substitution avec divers réactifs.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs tels que les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits formés
Produits d’oxydation : Divers dérivés oxydés du this compound.
Formes réduites : Différentes formes réduites en fonction de l’agent réducteur utilisé.
Dérivés substitués : Produits avec des groupes fonctionnels substitués.
Applications de la recherche scientifique
Le this compound a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle dans l’étude de la chimie et des réactions des flavonoïdes.
Biologie : Etudié pour ses effets cytoprotecteurs sur les cellules endothéliales vasculaires.
Médecine : Etudié pour ses propriétés antispasmodiques et cytoprotectrices potentielles.
Industrie : Utilisé dans le développement de produits pharmaceutiques et autres produits chimiques.
Applications De Recherche Scientifique
Bencianol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying flavonoid chemistry and reactions.
Biology: Investigated for its cytoprotective effects on vascular endothelial cells.
Medicine: Studied for its potential anti-spasmogenic and cytoprotective properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
Le Bencianol exerce ses effets par le biais de plusieurs mécanismes :
Comparaison Avec Des Composés Similaires
Composés similaires
Flavonoïdes : D’autres flavonoïdes tels que la quercétine et le kaempférol présentent des similitudes structurelles avec le Bencianol.
Agents antispasmodiques : Des composés comme la papavérine et la dicyclomine ont des activités antispasmodiques similaires.
Unicité
Le this compound est unique en raison de sa combinaison spécifique de propriétés antispasmodiques et cytoprotectrices. Sa capacité à inverser les contractions induites par une large gamme d’agents et ses effets protecteurs sur les cellules endothéliales vasculaires le distinguent des autres composés similaires .
Propriétés
IUPAC Name |
(2R,3S)-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O6/c29-20-14-22(30)21-16-23(31)27(32-25(21)15-20)17-11-12-24-26(13-17)34-28(33-24,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15,23,27,29-31H,16H2/t23-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJOOUAZHCZCOW-WNCULLNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OC(O4)(C5=CC=CC=C5)C6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OC(O4)(C5=CC=CC=C5)C6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60234667 | |
| Record name | Bencianol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60234667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85443-48-7 | |
| Record name | (2R,3S)-2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85443-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bencianol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085443487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bencianol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60234667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bencianol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENCIANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4A4TVM56F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


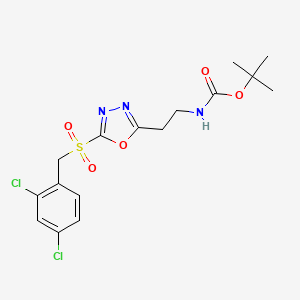
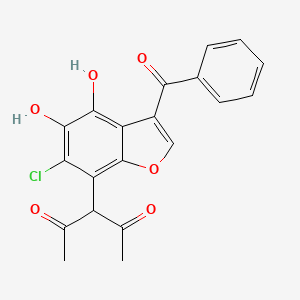
![4-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B1663240.png)
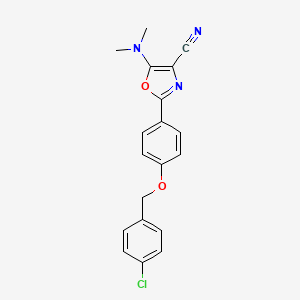
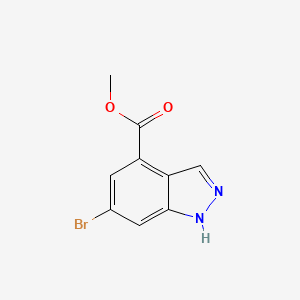

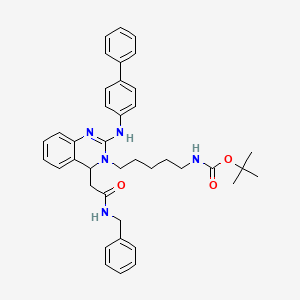
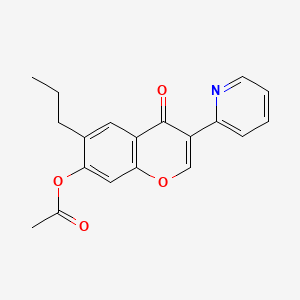
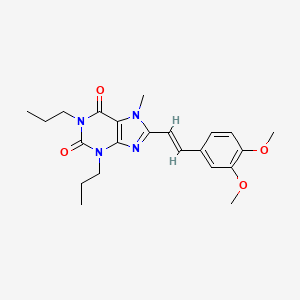
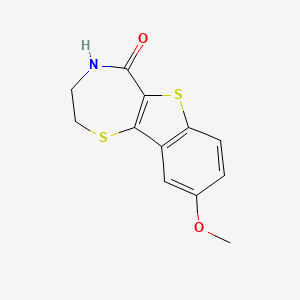

![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)
